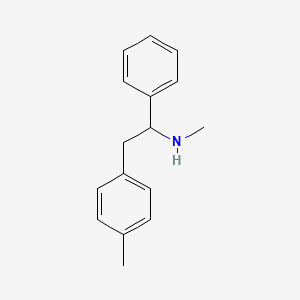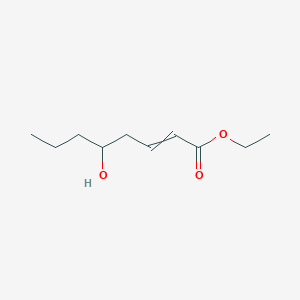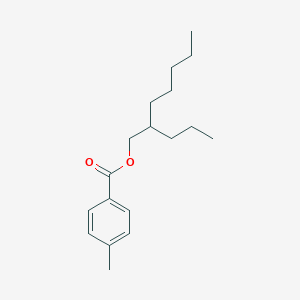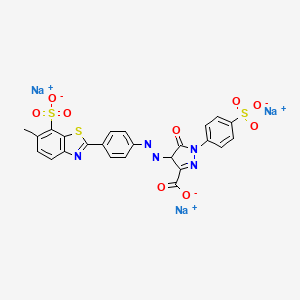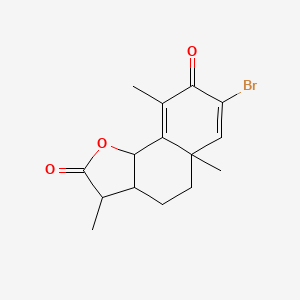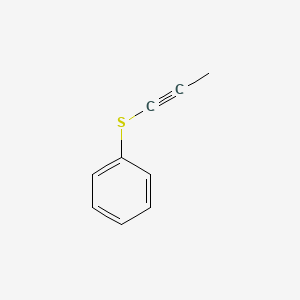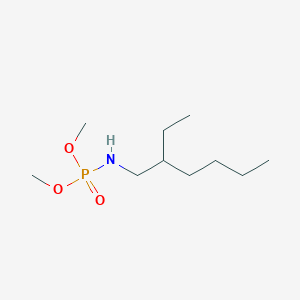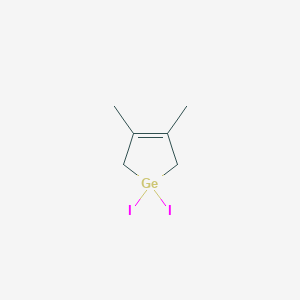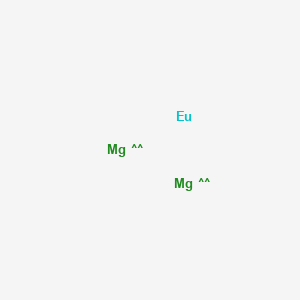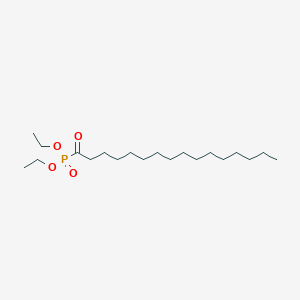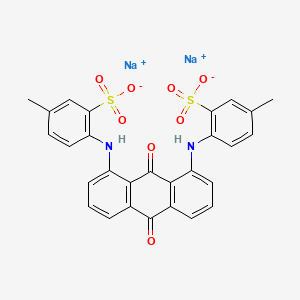
Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) is a synthetic organic compound known for its applications in various scientific fields. It is characterized by its complex molecular structure, which includes anthracene and sulphonate groups. This compound is often used in chemical research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) involves multiple steps. One common method includes the reaction of N,N-dimethylaniline with hydrochloric acid, followed by the addition of sodium nitrite at low temperatures. The resulting diazonium salt is then coupled with ortho-toluidine in the presence of sodium hydroxide and potassium dichromate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox titrations and as a dye in analytical chemistry.
Biology: Employed in histological staining to identify cellular structures.
Medicine: Utilized in diagnostic procedures, such as detecting corneal defects in ophthalmology.
Industry: Applied in the dyeing of textiles, particularly wool and silk.
Mecanismo De Acción
The mechanism of action of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) involves its interaction with specific molecular targets. In biological systems, it binds to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino))bis(benzenesulphonate)
- Disodium 4,4’-((9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthrylene)diimino)bis(toluene-3-sulphonate)
Uniqueness
Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bis(toluene-3-sulphonate) is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
6408-68-0 |
|---|---|
Fórmula molecular |
C28H20N2Na2O8S2 |
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
disodium;5-methyl-2-[[8-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.2Na/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)28(32)26-18(27(17)31)6-4-8-22(26)30-20-12-10-16(2)14-24(20)40(36,37)38;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clave InChI |
YOGMREYSXCOCNN-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


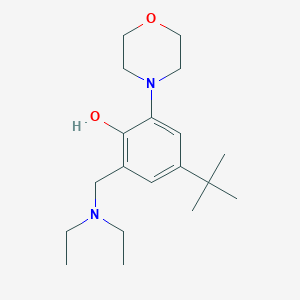
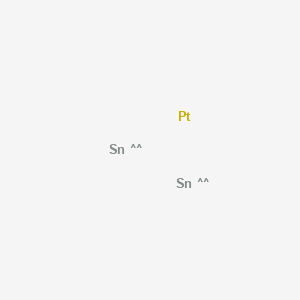
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
